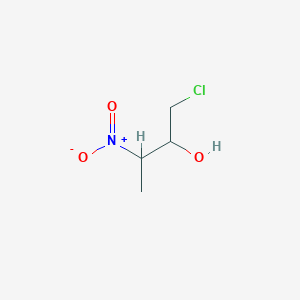
1-Chloro-3-nitrobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-nitrobutan-2-ol is an organic compound with the molecular formula C4H8ClNO3 It is a secondary alcohol where one of the hydrogen atoms in butan-2-ol is substituted by a chlorine atom, and a nitro group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-nitrobutan-2-ol can be synthesized through the nitration of 1-chloro-2-butanol. The reaction typically involves the use of nitric acid as the nitrating agent under controlled conditions to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as butanol derivatives. The process includes chlorination followed by nitration, with careful control of reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Nitro ketones or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted alcohols depending on the nucleophile used .
Scientific Research Applications
1-Chloro-3-nitrobutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism by which 1-Chloro-3-nitrobutan-2-ol exerts its effects involves its reactivity towards nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack at the carbon adjacent to the nitro group. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds. The chlorine atom also provides a site for substitution reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
1-Chloro-3-nitropropan-2-ol: Similar in structure but with one less carbon atom.
3-Chloro-2-nitrobutan-1-ol: The position of the nitro and hydroxyl groups is different.
1-Chloro-2-nitrobutane: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Uniqueness: 1-Chloro-3-nitrobutan-2-ol is unique due to the presence of both nitro and chloro groups on a secondary alcohol, providing a versatile platform for various chemical transformations. Its structure allows for selective reactions that are not possible with simpler analogs .
Properties
CAS No. |
30533-30-3 |
|---|---|
Molecular Formula |
C4H8ClNO3 |
Molecular Weight |
153.56 g/mol |
IUPAC Name |
1-chloro-3-nitrobutan-2-ol |
InChI |
InChI=1S/C4H8ClNO3/c1-3(6(8)9)4(7)2-5/h3-4,7H,2H2,1H3 |
InChI Key |
SGBMDRWQYXNEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCl)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003583.png)
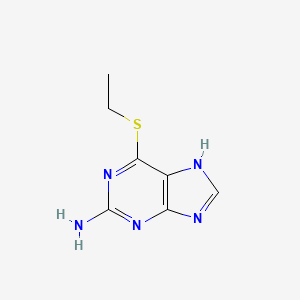

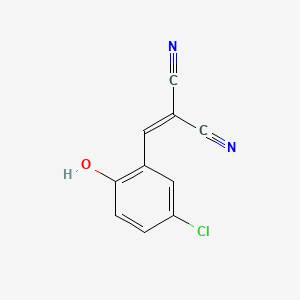

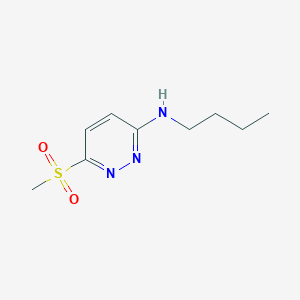

![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
![methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate](/img/structure/B14003651.png)
![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)
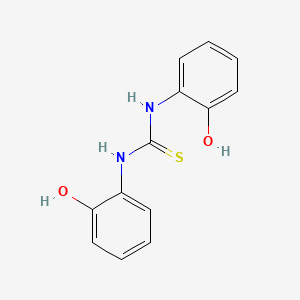
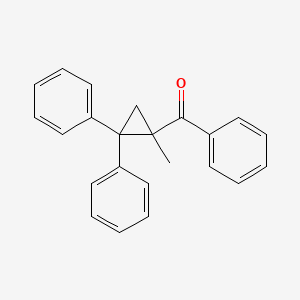

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
